molecular formula C23H41N3O7Si2 B3157867 3',5'-TIPS-N-Ac-Cytidine CAS No. 85335-73-5

3',5'-TIPS-N-Ac-Cytidine

Cat. No. B3157867
CAS RN: 85335-73-5
M. Wt: 527.8 g/mol
InChI Key: DQGHXFWTOQROJQ-ZHHKINOHSA-N
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Description

“3’,5’-TIPS-N-Ac-Cytidine” is a chemical compound with the CAS number 85335-73-5 . It has a molecular formula of C23H41N3O7Si2 and a molecular weight of 527.76 .


Molecular Structure Analysis

The molecular structure of “3’,5’-TIPS-N-Ac-Cytidine” involves a method that exploits the kinetically facile chemical reaction of ac4C with sodium cyanoborohydride under acidic conditions . During reverse transcription, the reduced nucleobase is misread as U instead of C, rendering the C to T mutations observable at ac4C sites in subsequent cDNA sequencing .

Mechanism of Action

N4-acetylcytidine (ac4C) is a highly conserved chemical modification widely found in eukaryotic and prokaryotic RNA, such as tRNA, rRNA, and mRNA . This modification is significantly associated with various human diseases, especially cancer, and its formation depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

Safety and Hazards

The safety data sheet for “3’,5’-TIPS-N-Ac-Cytidine” indicates that it is a warning class substance . The precautionary statements include P261-P305+P351+P338 . The hazard statements are H302-H315-H319-H335 .

Future Directions

The future directions of “3’,5’-TIPS-N-Ac-Cytidine” could be related to its role in cancer progression. It is significantly associated with various human diseases, especially cancer . It could potentially serve as a new biomarker for early tumor diagnosis and prognosis prediction, and a new target for tumor therapy .

properties

IUPAC Name

N-[1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-oxopyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H41N3O7Si2/c1-13(2)34(14(3)4)30-12-18-21(32-35(33-34,15(5)6)16(7)8)20(28)22(31-18)26-11-10-19(24-17(9)27)25-23(26)29/h10-11,13-16,18,20-22,28H,12H2,1-9H3,(H,24,25,27,29)/t18-,20-,21-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQGHXFWTOQROJQ-ZHHKINOHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si]1(OCC2C(C(C(O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)NC(=O)C)O)O[Si](O1)(C(C)C)C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H41N3O7Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-TIPS-N-Ac-Cytidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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